(4-(4-氯-3-甲基苯基)(2,5-噻唑基))-3-吡啶基胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

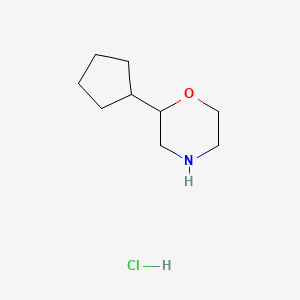

The compound of interest, 4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))-3-pyridylamine, is a chemical entity that appears to be related to various heterocyclic compounds with potential pharmacological properties. Although the exact compound is not directly mentioned in the provided papers, the structural motifs such as thiazole, pyridine, and chlorophenyl groups are recurrent in the literature, suggesting that the compound may have interesting chemical and biological characteristics worth exploring .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include the formation of heterocyclic rings, substitutions, and condensation reactions. For instance, the synthesis of 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines involves the attachment of a 2-aminothiazole ring to a pyridine derivative, with the dopaminergic activity being highly dependent on the substituents and the saturation of the ring . Similarly, the synthesis of sulfur-bridged ligands based on pyridyl and thiadiazolyl conjugates is achieved through condensation reactions in the presence of triethylamine . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. For example, the crystal structure of a related compound, 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one, was determined by single crystal X-ray diffraction, revealing planar rings and specific dihedral angles between them . These techniques are crucial for confirming the identity and purity of synthesized compounds and for understanding their three-dimensional conformation, which is important for their potential biological activity.

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structural features can vary significantly depending on the substituents and the overall molecular context. For example, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones undergo rearrangements with triethylamine to yield different heterocyclic compounds depending on the nature of the substituents . This suggests that the compound of interest may also undergo interesting chemical transformations that could be exploited for the synthesis of novel derivatives with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure, which includes factors such as the presence of electron-withdrawing or electron-donating groups, hydrogen bonding capabilities, and steric effects. For instance, the presence of non-covalent interactions such as hydrogen bonds, van der Waals interactions, and π-π stacking can significantly affect the solubility, melting point, and crystalline properties of these compounds . Additionally, the electronic properties of the compounds can be altered by the nature of the substituents, as seen in the case of tricarbonylrhenium complexes, where the presence of different substituents affected the photophysical properties .

科学研究应用

合成和结构表征

合成途径:研究已经探索了各种合成途径,以创建具有潜在生物活性的噻唑衍生物。例如,从4-芳基取代的3,4-二氢嘧啶(1H)-2-硫酮合成噻唑并[3,2-a]嘧啶展示了在这一化学类别内可实现的化学多样性和结构多样性,表明在药物化学和材料科学中具有广泛的应用领域 (Kulakov et al., 2009)。

结构分析:对噻唑衍生物进行同构分析,以了解它们的分子构象和潜在的分子间相互作用,这对设计具有期望生物或物理性质的化合物至关重要 (Kariuki et al., 2021)。

抗菌和抗癌活性

抗菌活性:合成了噻唑衍生物,并评估了它们对各种细菌和真菌菌株的抗菌性能。这包括设计具有特定结构基团的化合物,以增强它们的活性,表明它们作为治疗剂对抗传染病的潜力 (Srivastava, 2009)。

抗癌活性:合成了含有吡唑基团的噻唑并[3,2-a]嘧啶衍生物,并对其在人类癌细胞系中的评估展示了这些化合物在肿瘤学中的潜在治疗应用。这些研究突出了结构修饰对增强生物活性和特异性的重要性 (Jin, 2015)。

化学重排和配体设计

化学重排:对某些噻唑衍生物与三乙胺的反应性进行研究,为产生多样的杂环化合物提供了见解。这些知识有助于开发复杂分子的新合成策略 (Azimi & Majidi, 2014)。

金属配位配体设计:基于(双)吡啶-(双)-1,3,4-噻二唑基共轭体的硫桥多齿配体的开发展示了噻唑衍生物在配位金属离子中的应用,这对于创建功能材料和催化剂是相关的 (Mamo et al., 2003)。

属性

IUPAC Name |

4-(4-chloro-3-methylphenyl)-N-pyridin-3-yl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3S/c1-10-7-11(4-5-13(10)16)14-9-20-15(19-14)18-12-3-2-6-17-8-12/h2-9H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQMFSQGYWRRRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CSC(=N2)NC3=CN=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(4-Chloro-3-methylphenyl)(2,5-thiazolyl))-3-pyridylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2499217.png)

![2-{4-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2499218.png)

![(3-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B2499221.png)

![4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine](/img/structure/B2499225.png)

![4-Benzyl-1-[3-(3-phenylisoxazol-4-yl)propanoyl]piperidine](/img/structure/B2499226.png)

![7-(3-chloro-4-methylphenyl)-5-phenyl-N-(thiophen-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2499227.png)

![Methyl 3-{4-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2499228.png)

![3'-(3-Chloro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2499229.png)

![benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate](/img/structure/B2499236.png)

![(1R,2R,3R)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol](/img/structure/B2499237.png)

![N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2499238.png)